molecular formula C32H26N4O2 B4885119 N'~1~,N'~1~,N'~4~,N'~4~-tetraphenylbenzene-1,4-dicarbohydrazide CAS No. 7252-46-2

N'~1~,N'~1~,N'~4~,N'~4~-tetraphenylbenzene-1,4-dicarbohydrazide

Cat. No.: B4885119
CAS No.: 7252-46-2
M. Wt: 498.6 g/mol
InChI Key: OFYLAMPTQAQHOI-UHFFFAOYSA-N
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Description

N’~1~,N’~1~,N’~4~,N’~4~-tetraphenylbenzene-1,4-dicarbohydrazide is an organic compound characterized by its unique structure, which includes four phenyl groups attached to a benzene ring through carbohydrazide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~1~,N’~4~,N’~4~-tetraphenylbenzene-1,4-dicarbohydrazide typically involves the reaction of benzene-1,4-dicarbohydrazide with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of N’~1~,N’~1~,N’~4~,N’~4~-tetraphenylbenzene-1,4-dicarbohydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability. Additionally, the choice of solvents and reagents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~1~,N’~4~,N’~4~-tetraphenylbenzene-1,4-dicarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the original structure.

    Substitution: Substituted derivatives with halogen or nitro groups replacing hydrogen atoms on the phenyl rings.

Scientific Research Applications

N’~1~,N’~1~,N’~4~,N’~4~-tetraphenylbenzene-1,4-dicarbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of N’~1~,N’~1~,N’~4~,N’~4~-tetraphenylbenzene-1,4-dicarbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-tetraphenylbenzene-1,4-diamine
  • N,N’-diphenylbenzene-1,4-dicarbohydrazide
  • N,N’-di(4-bromophenyl)benzene-1,4-dicarbohydrazide

Uniqueness

N’~1~,N’~1~,N’~4~,N’~4~-tetraphenylbenzene-1,4-dicarbohydrazide is unique due to its specific arrangement of phenyl groups and carbohydrazide linkages, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-N',1-N',4-N',4-N'-tetraphenylbenzene-1,4-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O2/c37-31(33-35(27-13-5-1-6-14-27)28-15-7-2-8-16-28)25-21-23-26(24-22-25)32(38)34-36(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYLAMPTQAQHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)NN(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993364
Record name N'~1~,N'~1~,N'~4~,N'~4~-Tetraphenylbenzene-1,4-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7252-46-2
Record name NSC49539
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49539
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'~1~,N'~1~,N'~4~,N'~4~-Tetraphenylbenzene-1,4-dicarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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